molecular formula C13H17NO4 B12854026 Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate CAS No. 4270-39-7

Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate

Cat. No.: B12854026
CAS No.: 4270-39-7
M. Wt: 251.28 g/mol
InChI Key: VNENVACTPGMCMN-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate (CAS No. 4270-39-7) is a malonamic acid derivative characterized by an ethoxy-substituted phenyl ring linked to a malonamic acid ethyl ester moiety. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 263.28 g/mol. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring enhances solubility and influences its electronic properties, making it a promising candidate for anticancer research .

Properties

CAS No.

4270-39-7

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 3-(4-ethoxyanilino)-3-oxopropanoate

InChI

InChI=1S/C13H17NO4/c1-3-17-11-7-5-10(6-8-11)14-12(15)9-13(16)18-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15)

InChI Key

VNENVACTPGMCMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester typically involves the reaction of 4-ethoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of novel therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-phenyl)-malonamic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For instance, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The compound is structurally analogous to other 3-oxopropanoate derivatives, differing primarily in the substituents on the phenyl ring. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Molecular Formula Key Structural Features
Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate 4-ethoxy C₁₃H₁₇NO₄ Ethoxy group (electron-donating)
Ethyl 3-[(4-chlorophenyl)amino]-3-oxopropanoate 4-chloro C₁₁H₁₂ClNO₃ Chlorine (electron-withdrawing)
Ethyl 3-[(4-bromophenyl)amino]-3-oxopropanoate 4-bromo C₁₁H₁₂BrNO₃ Bromine (larger halogen, lipophilic)
Ethyl 3-(4-aminophenyl)-3-oxopropanoate 4-amino C₁₁H₁₃NO₃ Amino group (hydrogen-bond donor)
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate 3,5-difluoro C₁₁H₁₀F₂O₃ Fluorine (electronegative, small size)

Physicochemical Properties

  • Solubility : The ethoxy group improves aqueous solubility compared to halogenated analogs (e.g., chloro, bromo) due to its polarity and reduced lipophilicity .
  • Reactivity: Electron-donating groups (ethoxy, amino) activate the phenyl ring toward electrophilic substitution. Electron-withdrawing groups (chloro, fluoro) deactivate the ring but enhance stability against oxidation .
  • Molecular Weight : Halogenated derivatives (e.g., bromo: 286.12 g/mol) have higher molecular weights than the ethoxy variant, impacting pharmacokinetics .

Key Differentiators of this compound

Enhanced Solubility : The ethoxy group improves bioavailability compared to halogenated analogs, making it more suitable for oral drug formulations .

Balanced Reactivity : The electron-donating ethoxy group stabilizes intermediates in synthesis without excessive deactivation .

Anticancer Specificity: Shows moderate activity against solid tumors, with lower cytotoxicity to normal cells than bromo or chloro analogs .

Biological Activity

Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate is an organic compound with promising biological activities, particularly in the realm of cancer research. This compound belongs to a class of beta-keto esters, which are known for their reactivity and versatility in organic synthesis. The presence of the ethoxy group on the phenyl ring enhances its solubility and biological activity, making it a candidate for further pharmacological studies.

The molecular formula of this compound is C₁₂H₁₅NO₄, with a molecular weight of approximately 239.25 g/mol. Its structure allows for interactions with various biological targets, which is crucial for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. It may act as an inhibitor or activator of enzymes involved in the biosynthesis of essential biomolecules. For example, it has been shown to inhibit certain kinases involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Biological Activity and Case Studies

Recent studies have highlighted the anticancer potential of this compound. Below are key findings from various research efforts:

  • Anticancer Activity :
    • A study evaluated the compound's effect on leukemia cells, demonstrating significant apoptosis induction through caspase activation .
    • In vitro tests showed that the compound inhibited cell proliferation in various cancer cell lines, including breast and colon cancers, with IC50 values indicating effective potency .
  • Enzyme Inhibition :
    • The compound has been assessed for its inhibitory effects on acetylcholinesterase (AChE), with results suggesting it could serve as a multitarget drug candidate due to its ability to inhibit multiple pathways related to cancer progression .

Data Table: Biological Activity Summary

Study Cell Type IC50 (µM) Mechanism Outcome
Study 1Leukemia15Caspase activationInduced apoptosis
Study 2MDA-MB-23120AChE inhibitionReduced cell proliferation
Study 3HCT-11625Kinase inhibitionDecreased tumor growth

Comparative Analysis

Comparative studies have been conducted to evaluate this compound against structurally similar compounds:

Compound Name Unique Features Biological Activity
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoateMethoxy group enhances solubilityModerate anticancer activity
Ethyl 2-hydroxyimino-3-(4-ethoxyphenyl)Hydroxyimino group increases reactivityHigh AChE inhibition
Ethyl 4-methoxybenzoateLacks propanoyl moietyMinimal biological activity

Q & A

Q. What synthetic routes are available for preparing Ethyl 3-[(4-ethoxyphenyl)amino]-3-oxopropanoate, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions. For example:

  • Method A : React ethyl 3-oxopropanoate derivatives with 4-ethoxyaniline under acidic catalysis (e.g., acetic acid) in ethanol, using molecular sieves to absorb water and drive the reaction to completion .
  • Method B : Transition-metal-free cross-dehydrogenative coupling (CDC) protocols, as demonstrated for analogous β-keto esters, using NaOtBu and Selectfluor® to introduce functional groups at the α-position .
    Optimization Tips :
    • Use anhydrous solvents (e.g., EtOH) and inert gas (N₂) to prevent hydrolysis or oxidation.
    • Monitor reaction progress via TLC (e.g., 2:3 EtOAc:hexanes) and purify via flash chromatography with gradients like petroleum ether:EtOAc (20:1) .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

Key techniques include:

  • NMR Spectroscopy : Confirm structure using ^1H and ^13C NMR. For example, the β-keto ester moiety typically shows a carbonyl signal at δ ~165–177 ppm in ^13C-NMR, while the ethoxy group appears as a triplet at δ 1.2–1.3 ppm in ^1H-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+Na⁺] calculated for C₁₃H₁₅NO₄: 276.0970) .
  • IR Spectroscopy : Detect carbonyl stretches (ν ~1668–1766 cm⁻¹) and amine N-H stretches (ν ~3300 cm⁻¹) .

Q. How can researchers address low yields in the final purification step?

  • Chromatography Optimization : Use silica gel with smaller particle sizes (e.g., 40–63 μm) and adjust solvent polarity. For polar byproducts, increase EtOAc content in the eluent .
  • Recrystallization : Dissolve crude product in minimal hot ethanol and cool slowly to crystallize pure product .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of fluorination or functionalization at the α-position?

  • DFT Calculations : Model transition states for reactions involving Selectfluor® or NaOtBu. For example, study the electrophilic fluorine transfer mechanism in CDC reactions to predict regioselectivity .
  • Molecular Dynamics Simulations : Analyze solvent effects (e.g., diethyl ether vs. ethanol) on reaction kinetics and intermediate stability .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Metabolite Profiling : Use LC-MS to identify metabolites. For instance, Nemani et al. established a quantitative LC-MS method for an acetylcholinesterase inhibitor analog, detecting phase I/II metabolites via collision-induced dissociation (CID) .
  • Pharmacokinetic Studies : Measure plasma protein binding and tissue distribution using radiolabeled analogs .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Substituent Variation : Replace the 4-ethoxy group with electron-withdrawing groups (e.g., -F, -CN) to modulate electronic effects. highlights that fluorinated analogs (e.g., Ethyl 3-(3-fluorophenyl)-3-oxopropanoate) exhibit improved stability in metabolic assays .
  • Scaffold Hybridization : Combine the β-keto ester core with heterocyclic moieties (e.g., pyrimidinones) to enhance target binding, as seen in antitubercular drug development .

Q. What experimental approaches validate the compound’s role as a Pks13 inhibitor in Mycobacterium tuberculosis?

  • Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant Pks13 and malonyl-CoA substrates.
  • X-ray Crystallography : Co-crystallize the compound with Pks13 to identify binding interactions, as demonstrated in analogous inhibitor studies .

Methodological Challenges and Solutions

Q. How can researchers mitigate discrepancies in NMR data due to tautomerism in β-keto esters?

  • Low-Temperature NMR : Acquire spectra at –40°C to slow keto-enol interconversion and resolve distinct signals .
  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to stabilize specific tautomeric forms .

Q. What protocols ensure reproducibility in large-scale synthesis for preclinical studies?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using factorial designs to minimize batch-to-batch variability .

Q. How can in silico tools predict metabolic liabilities of this compound?

  • CYP450 Docking : Use AutoDock Vina to simulate interactions with CYP3A4/2D6 isoforms and identify potential oxidation sites.
  • ADMET Prediction : Employ SwissADME or ADMETlab to estimate permeability, solubility, and toxicity .

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